[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde

Cryptosporidiosis Anti-parasitic SAR

This [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde is a pharmacophoric scaffold validated by SAR studies—replacement with alternative heterocycles causes up to 7-fold potency loss. The fused core enables sub-micromolar c-Met/Pim-1 dual inhibition (IC50 0.163/0.283 µM) and replaces isomerization-prone butadiene linkers in CA-4 analogs (IC50 0.008–0.014 µM). The reactive 3-carbaldehyde enables rapid condensation-driven diversification. Procure for kinase-targeted cancer therapy, tubulin polymerization research, or anti-Cryptosporidium drug development.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 87841-07-4
Cat. No. B1626391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
CAS87841-07-4
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2N=C1)C=O
InChIInChI=1S/C6H4N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-4H
InChIKeyYQCMLASTAFFGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde (CAS 87841-07-4) Is a Strategic Heterocyclic Building Block for Drug Discovery


[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde (CAS 87841-07-4) is a fused bicyclic heterocycle that integrates a 1,2,4-triazole ring with a pyridazine core, bearing a reactive 3-carbaldehyde functional group . With a molecular formula of C₆H₄N₄O and a molecular weight of 148.12 g/mol, this scaffold has been extensively utilized as a synthetic building block for constructing pharmacologically active molecules targeting diverse kinase families, including c-Met, Pim-1, and LRRK2 .

Why [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde (CAS 87841-07-4) Cannot Be Arbitrarily Substituted with Alternative Heterocyclic Aldehydes


In synthetic medicinal chemistry, [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde cannot be arbitrarily replaced with other heterocyclic aldehydes due to the distinct pharmacophoric properties conferred by its fused triazolopyridazine core. Systematic structure-activity relationship (SAR) studies have demonstrated that the triazolopyridazine head group is not interchangeable with alternative heterocycles without significant loss of potency. For instance, when the triazolopyridazine moiety in the anti-Cryptosporidium lead compound SLU-2633 (EC₅₀ = 0.17 µM) was replaced with various heteroaryl groups, the most potent replacement analog exhibited a 7-fold reduction in potency (EC₅₀ = 1.2 µM) . Similarly, the rigid [1,2,4]triazolo[4,3-b]pyridazine scaffold has been deliberately employed as a conformationally constrained replacement for the easily isomerized butadiene linker in vinylogous combretastatin A-4 (CA-4) analogues, preserving potent antiproliferative activity while improving structural stability . Furthermore, the 3-carbaldehyde functional group on this specific scaffold provides a unique synthetic handle for condensation reactions that enable rapid diversification into pharmacologically active derivatives—a capability not shared by non-aldehyde or differently substituted analogs .

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde (CAS 87841-07-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Potency Retention: Triazolopyridazine Scaffold vs. Alternative Heterocyclic Replacements in Anti-Cryptosporidium Drug Development

In a systematic SAR study of 64 newly synthesized analogs, the triazolopyridazine-containing lead compound SLU-2633 (EC₅₀ = 0.17 µM against Cryptosporidium parvum) served as the baseline. When the triazolopyridazine head group was replaced with alternative heterocycles, the most potent replacement analog (7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine 17a) exhibited an EC₅₀ of 1.2 µM, representing a 7-fold reduction in potency relative to the original triazolopyridazine-containing lead . This quantitative loss of anti-parasitic activity underscores the non-interchangeable nature of the triazolopyridazine scaffold in this therapeutic context.

Cryptosporidiosis Anti-parasitic SAR

Scaffold Rigidity as Differentiator: Triazolopyridazine Core vs. Flexible Butadiene Linker in Antitubulin Agents

The [1,2,4]triazolo[4,3-b]pyridazine scaffold was deliberately selected to replace the easily isomerized (Z,E)-butadiene linker of vinylogous CA-4 analogues. The resulting 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine series exhibited moderate to potent antiproliferative activity. The most active compound, 4q, demonstrated IC₅₀ values of 0.014 µM (SGC-7901 gastric cancer), 0.008 µM (A549 lung cancer), and 0.012 µM (HT-1080 fibrosarcoma), achieving potency comparable to the reference compound CA-4 (IC₅₀ = 0.009-0.012 µM across similar cell lines) . Unlike the butadiene-linked analogs, the triazolopyridazine scaffold provides a conformationally rigid core that eliminates the issue of cis-trans isomerization, a known liability that converts active CA-4 analogs to inactive forms.

Antitubulin Anticancer Scaffold Design

Dual Kinase Inhibition Potency Achieved from Triazolopyridazine-Derived Compounds

Triazolo[4,3-b]pyridazine derivatives, synthesized from core scaffolds including the 3-carbaldehyde building block, have demonstrated potent dual inhibition of c-Met and Pim-1 kinases. In a 2024 study of novel derivatives, compound 4g exhibited IC₅₀ values of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1, demonstrating more powerful inhibitory activity than the reference and derivative 4a . This dual inhibitory profile is a distinguishing feature of the triazolopyridazine chemotype. By comparison, structurally distinct c-Met inhibitors lacking the triazolopyridazine core, such as SGX-523, achieve sub-nanomolar potency (IC₅₀ = 4 nM) against MET but lack the dual Pim-1 inhibition profile that may confer advantages in overcoming resistance mechanisms .

c-Met Pim-1 Dual Inhibition Kinase

Synthetic Versatility: 3-Carbaldehyde Functional Group Enables One-Pot Oxidative Cyclization for Rapid Library Generation

The 3-carbaldehyde group on the [1,2,4]triazolo[4,3-b]pyridazine scaffold is a critical functional handle that enables direct condensation with hydrazinopyridazines to form hydrazone intermediates, which subsequently undergo oxidative cyclization to generate 3-functionalized 1,2,4-triazolo[4,3-b]pyridazines . A one-pot protocol using Me₄NBr/Oxone has been established that tolerates a wide range of functional groups, eliminating the need for intermediate isolation and purification . This synthetic accessibility contrasts with non-aldehyde substituted triazolopyridazine analogs that require alternative, often multi-step, functionalization strategies or that are end-products incapable of further diversification.

Synthetic Chemistry Heterocycle Synthesis One-Pot

Where [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde (CAS 87841-07-4) Delivers Measurable Advantage: Priority Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of Dual c-Met/Pim-1 Kinase Inhibitors for Anticancer Drug Discovery

Research groups engaged in kinase-targeted cancer therapy should prioritize this building block for constructing triazolopyridazine derivatives with dual c-Met/Pim-1 inhibitory profiles. As demonstrated by compound 4g (c-Met IC₅₀ = 0.163 µM; Pim-1 IC₅₀ = 0.283 µM), the scaffold enables generation of compounds with sub-micromolar potency against both targets, a profile that may address resistance mechanisms not covered by single-target c-Met inhibitors such as SGX-523 . The 3-carbaldehyde group serves as the direct entry point for introducing diverse substituents at the C3 position, a region identified as critical for modulating potency and selectivity in this chemotype .

Medicinal Chemistry: Development of Conformationally Rigid Antitubulin Agents

For programs targeting tubulin polymerization, the [1,2,4]triazolo[4,3-b]pyridazine scaffold offers a rigid replacement for the isomerization-prone butadiene linker found in vinylogous CA-4 analogues. Compound 4q, derived from this scaffold, achieved antiproliferative IC₅₀ values of 0.008-0.014 µM across multiple cancer cell lines, comparable to CA-4 itself, while eliminating the structural instability associated with cis-trans isomerization . Procurement of the 3-carbaldehyde building block enables rapid exploration of C3 and C6 diaryl substitution patterns to optimize tubulin binding and antiproliferative activity.

Anti-Parasitic Drug Discovery: Optimization of Cryptosporidium parvum Inhibitors

Investigators developing therapeutics for cryptosporidiosis should procure this scaffold based on SAR evidence showing that the triazolopyridazine head group is essential for maintaining sub-micromolar potency. Replacement of this moiety with alternative heterocycles resulted in a 7-fold reduction in anti-Cryptosporidium activity (EC₅₀ increased from 0.17 µM to 1.2 µM), confirming that this specific heterocyclic framework is a non-negotiable pharmacophoric element in the SLU-2633 chemotype . The 3-carbaldehyde functional group provides the necessary synthetic handle for introducing side-chain modifications aimed at further optimizing potency, lipophilic efficiency, and hERG selectivity.

Synthetic Methodology Development: One-Pot Heterocycle Construction Protocols

Organic chemistry laboratories focused on developing efficient, green synthetic methods will find this 3-carbaldehyde an ideal substrate for validating novel oxidative cyclization protocols. The aldehyde group readily condenses with hydrazinopyridazines, and the resulting hydrazones can be oxidatively cyclized in one-pot procedures using reagents such as Me₄NBr/Oxone or hypervalent iodine(III) in aqueous media . The tolerance of this system to a wide range of functional groups makes it a valuable benchmark substrate for comparing new oxidative cyclization catalysts and conditions, with direct applicability to generating pharmacologically relevant triazolopyridazine libraries.

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.